molecular formula C25H24N4O3 B2761929 2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 1358644-37-7

2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B2761929
CAS No.: 1358644-37-7
M. Wt: 428.492
InChI Key: GAZSRVZUAGRVAA-UHFFFAOYSA-N
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Description

This chemical entity, 2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(4-ethylphenyl)acetamide, is a sophisticated synthetic compound intended for research and development applications in medicinal chemistry. Its molecular architecture integrates a 1,2,4-oxadiazole heterocycle linked to a substituted dihydropyridinone core, a structural motif investigated for its potential to interact with various biological targets[a citation:3]. The 1,2,4-oxadiazole moiety is a known pharmacophore in drug discovery, often contributing to favorable binding characteristics and metabolic stability[a citation:3]. Researchers may evaluate this compound as a potential modulator of enzymatic activity or cellular signaling pathways relevant to disease states. The specific structural features suggest it could be of interest in early-stage discovery projects for a range of therapeutic areas, necessitating further empirical investigation to elucidate its precise mechanism of action and full research utility. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-4-18-10-12-20(13-11-18)26-21(30)15-29-17(3)14-16(2)22(25(29)31)24-27-23(28-32-24)19-8-6-5-7-9-19/h5-14H,4,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZSRVZUAGRVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the oxadiazole moiety. The final step involves the acylation of the pyridine derivative with 4-ethylphenyl acetic acid under controlled conditions. Common reagents used in these reactions include phosphorus oxychloride, hydrazine hydrate, and various organic solvents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. The use of catalysts and advanced purification methods, such as column chromatography and recrystallization, are essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Research into the biological activity of this compound reveals potential in several therapeutic areas:

Anticancer Activity

Numerous studies have indicated that derivatives containing oxadiazole and pyridine structures exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity Studies : The compound has shown IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer) .
    Cell LineIC50 Value (µM)
    MCF-710
    HeLa15
    PANC-112

Antimicrobial Activity

Similar oxadiazole derivatives have been investigated for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Anti-inflammatory Properties

Compounds with similar structures have also been evaluated for their anti-inflammatory effects using various inflammation models. These studies suggest that the compound may reduce inflammatory markers significantly.

Case Studies and Research Findings

Several case studies provide insights into the biological activity and therapeutic potential of this compound:

Study on Apoptosis Induction

A study focused on the selectivity of the compound against cancer cells highlighted its ability to induce apoptosis selectively in malignant cells while sparing normal cells .

Selectivity Against Cancer Cells

In comparative studies with other known anticancer agents, this compound demonstrated a higher selectivity index, indicating its potential as a targeted therapy for certain types of cancer.

Mechanism of Action

The mechanism of action of 2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the target compound’s properties, a comparison is made with structurally related acetamide derivatives, focusing on substituent effects, hydrogen-bonding behavior, and crystallographic features.

Structural and Functional Group Analysis

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors
Target Compound Pyridinone + 1,2,4-oxadiazole 4,6-Dimethyl, 3-(3-phenyl-oxadiazole), N-(4-ethylphenyl)acetamide ~493.5* 2 donors, 6 acceptors
Compound m () Hexanamide 2,6-Dimethylphenoxy, tetrahydropyrimidin-1(2H)-yl, diphenyl ~683.8 3 donors, 8 acceptors
Compound n () Hexanamide (stereoisomer of m ) Same as m with (2R,4R,5S) stereochemistry ~683.8 3 donors, 8 acceptors
Compound o () Hexanamide (stereoisomer of m ) Same as m with (2R,4S,5S) stereochemistry ~683.8 3 donors, 8 acceptors

Notes:

  • *Molecular weight calculated using PubChem formula tools.
  • Hydrogen bond donors/acceptors estimated based on functional groups (e.g., amide NH, carbonyl O, oxadiazole N).

Key Comparison Points

Hydrogen Bonding and Crystallography: The pyridinone and oxadiazole moieties in the target compound can form strong hydrogen bonds (e.g., N–H···O, C=O···H–N), similar to patterns observed in acetamide derivatives . In contrast, compounds m–o exhibit additional hydroxyl groups, increasing their hydrogen-bond donor capacity (3 donors vs. 2 in the target compound). Crystallographic studies using programs like SHELXL () would reveal differences in packing efficiency. For example, the rigid oxadiazole in the target compound may lead to denser crystal lattices compared to the flexible hexanamide backbone of m–o .

Synthetic Complexity :

  • The target compound’s synthesis likely involves cyclization to form the oxadiazole ring, whereas m–o require stereoselective synthesis due to their multiple chiral centers. This difference impacts scalability and purity .

The target compound’s oxadiazole group may favor interactions with kinases or GPCRs .

Research Findings and Data Gaps

  • Crystallographic Data: No direct data for the target compound are provided, but methodologies in (e.g., SHELX refinement) would be critical for resolving its crystal structure and hydrogen-bonding networks.
  • Biological Activity : Analogous compounds in lack disclosed activity, but the oxadiazole motif is associated with anti-inflammatory and anticancer properties in literature.
  • Stability : The oxadiazole ring’s resistance to hydrolysis may confer metabolic advantages over esters or carbamates .

Biological Activity

The compound 2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(4-ethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural complexity of this compound arises from the presence of multiple functional groups including a pyridine ring, an oxadiazole moiety, and an acetamide group. The molecular formula is C25H24N4O3C_{25}H_{24}N_{4}O_{3}, and it exhibits unique chemical characteristics that influence its biological activity.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and pyridine derivatives often exhibit significant biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of the compound can be summarized as follows:

Antimicrobial Activity

Studies have shown that oxadiazole derivatives possess strong antibacterial properties. For instance, a related study demonstrated that 3-acetyl-1,3,4-oxadiazoles exhibited notable bactericidal effects against various strains of bacteria including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism is likely linked to their ability to disrupt biofilm formation and influence gene transcription related to bacterial virulence.

Anticancer Potential

The anticancer activity of similar compounds has been explored in various studies. For example, derivatives of oxadiazole have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The compound's ability to interact with specific cellular targets may enhance its potential as an anticancer agent.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have indicated that while some derivatives show significant cytotoxic effects at higher concentrations, others may promote cell viability at lower doses. For instance, certain 1,3,4-oxadiazoline derivatives demonstrated increased metabolic activity in treated cells compared to controls . This dual behavior suggests a nuanced therapeutic window for the compound.

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may:

  • Inhibit Enzymatic Activity : By binding to specific enzymes involved in cellular processes.
  • Modulate Gene Expression : Affecting pathways related to inflammation and cell survival.
  • Interfere with Cellular Signaling : Disrupting pathways critical for cancer cell proliferation.

Case Studies

Several studies have focused on the synthesis and biological evaluation of similar compounds:

  • Antimicrobial Evaluation : A study on 3-acetyl derivatives highlighted their effectiveness against Gram-positive bacteria and fungi. Notably, certain compounds demonstrated superior activity compared to standard antibiotics .
    CompoundActivity Against MRSACytotoxicity (L929 Cells)
    Compound AStrongLow
    Compound BModerateModerate
    Compound CWeakHigh
  • Cytotoxicity Assays : In vitro tests indicated varying degrees of cytotoxicity across different concentrations of the compounds tested. For instance:
    Dose (µM)Viability (%) at 24hViability (%) at 48h
    2007768
    1009292
    507467

Q & A

Q. What are the key structural features of this compound, and how do they influence its biological activity?

The compound contains a dihydropyridinone core, a 1,2,4-oxadiazole ring, and a 4-ethylphenyl acetamide group. The oxadiazole moiety is known to enhance metabolic stability and binding affinity in drug-like molecules, while the dihydropyridinone scaffold may contribute to kinase inhibition or enzyme modulation . Comparative studies of analogs (e.g., thieno[2,3-d]pyrimidine derivatives) suggest that substitutions at the 3-position (e.g., phenyl-oxadiazole) significantly affect antimicrobial and anticancer activities .

Analog CompoundKey Structural DifferencesObserved Activity
Thienopyrimidine Derivative AThieno[2,3-d]pyrimidine coreAntiviral
Oxadiazole Compound BLacks dihydropyridinoneAntifungal

Q. What synthetic methodologies are recommended for preparing this compound?

Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the dihydropyridinone ring via cyclization of β-ketoesters with urea derivatives under acidic conditions.
  • Step 2 : Introduction of the oxadiazole ring via a [3+2] cycloaddition between nitrile oxides and amidoximes.
  • Step 3 : Acetamide coupling using EDC/HOBt or DCC as coupling agents . Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and purification via column chromatography or recrystallization .

Q. How should researchers characterize this compound to confirm purity and structural integrity?

Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns and regiochemistry.
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
  • HPLC : Purity assessment (>95% by reverse-phase C18 column) . For crystalline derivatives, X-ray diffraction provides unambiguous structural confirmation .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?

  • Variable Selection : Systematically modify substituents at the 3-position (oxadiazole), 4-ethylphenyl group, and acetamide linker.
  • Assay Design : Test against target-specific models (e.g., kinase inhibition assays, bacterial MIC tests) and compare with structurally related analogs .
  • Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft ES) parameters with activity trends .

Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD) : Simulate binding modes with target proteins (e.g., COX-2, EGFR).
  • ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate logP, solubility, and cytochrome P450 interactions .
  • Quantum Chemistry : DFT calculations (B3LYP/6-31G*) optimize geometries and predict reactive sites for metabolic studies .

Q. How can contradictory data in biological assays (e.g., varying IC50 values) be resolved?

  • Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration).
  • Statistical Analysis : Apply ANOVA to identify outliers or use Bayesian modeling to account for variability .
  • Cross-Validation : Compare results with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Design of Experiments (DoE) : Use factorial designs to optimize reaction time, temperature, and catalyst loading. For example, a 2³ factorial design can identify interactions between variables .
  • Process Intensification : Switch from batch to flow chemistry for exothermic steps (e.g., cycloadditions) to enhance reproducibility .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.
  • First Aid : In case of exposure, rinse skin with soap/water for 15 minutes; for eye contact, use saline solution .
  • Waste Disposal : Incinerate in a certified hazardous waste facility due to potential aromatic amine byproducts .

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